molecular formula C17H17ClN2O3S2 B2568997 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 893377-45-2

2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2568997
CAS RN: 893377-45-2
M. Wt: 396.9
InChI Key: PXGGJIOHWBAULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C17H17ClN2O3S2 and its molecular weight is 396.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • The study of 5-Ethylthiomethyl- und 5-Ethylsulfonylmethylpyrimidine involves the synthesis of pyrimidine derivatives through the reaction with ammonia, diethylamine, and other reagents, leading to the substitution of halogen atoms by amino, methoxy, or ethylthio groups. This research provides insights into the synthetic routes that could be related to the target compound, highlighting the versatility of pyrimidine chemistry (Günter Eichberger et al., 1986).

  • Another study on The reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylene compounds elaborates on the formation of heterocycles like 4-hydroxy and 4-mercaptopyrimidine derivatives. This showcases the reactivity of pyrimidine compounds with different reagents and could suggest potential functionalization routes for the compound (I. Shibuya, 1984).

Antitumor and Antibacterial Applications

  • 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase explores novel pyrimidine analogs as potential inhibitors for thymidylate synthase, showcasing their applications as antitumor and antibacterial agents. This indicates the pharmacological interest in pyrimidine derivatives for therapeutic purposes (A. Gangjee et al., 1996).

Crystal Structure Analysis

  • The study Bosentan monohydrate provides a detailed crystal structure analysis of a pyrimidine-containing compound, which could give insights into the structural aspects of similar compounds. Such analyses are crucial for understanding the molecular interactions and properties of these chemicals (M. Kaur et al., 2012).

Synthesis and Anticancer Activity

  • In Synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives , the focus is on synthesizing novel pyrimidine derivatives and evaluating their anticancer activity. This highlights the ongoing research into pyrimidine derivatives for potential therapeutic applications, specifically in oncology (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).

properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S2/c1-23-8-7-20-16(22)15-13(6-9-24-15)19-17(20)25-10-14(21)11-2-4-12(18)5-3-11/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGGJIOHWBAULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(CCS2)N=C1SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.